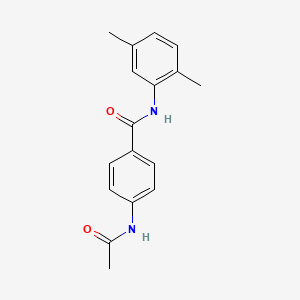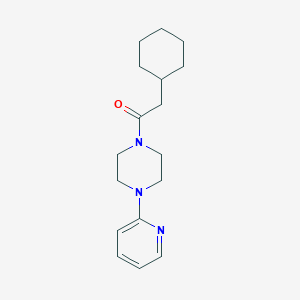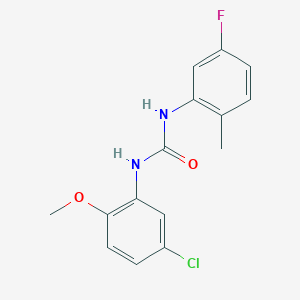
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CQMA, is a novel compound with potential applications in various fields of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies. In
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has shown potential applications in various fields of scientific research, including cancer research, infectious disease research, and neuroscience research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have antimalarial and antibacterial activity. In neuroscience research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In malaria parasites, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of plasmepsin II, an essential enzyme for the survival of the parasite.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of parasite growth in malaria and bacterial infections, and neuroprotective effects in the brain. N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been shown to have anti-inflammatory effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its unique structure and mechanism of action, which allows for the exploration of new pathways and targets. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One direction is the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Another direction is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide shows promise as a novel compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is synthesized using a two-step process. In the first step, 2-quinolinethiol is reacted with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(2-quinolinylthio)benzamide. In the second step, this intermediate is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUXJAXWWSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)




